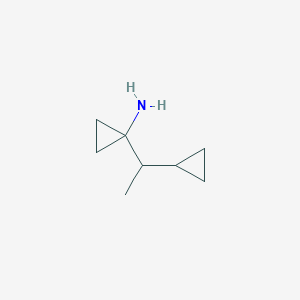
1-(1-Cyclopropylethyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylethyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H15N. It features a cyclopropane ring substituted with a cyclopropylethyl group and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions. Another approach involves the use of cyclopropylcarbinol derivatives, which are converted to the desired amine through a series of steps including oxidation and reductive amination .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclopropylethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclopropylamines, imines, nitriles, and various cyclopropane derivatives .
Applications De Recherche Scientifique
1-(1-Cyclopropylethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropylethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique cyclopropane ring structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Cyclopropylamine: A simpler analog with a single cyclopropane ring and an amine group.
Cyclopropylmethylamine: Similar structure but with a methyl group attached to the cyclopropane ring.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-(1-Cyclopropylethyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of an amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-(1-cyclopropylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c1-6(7-2-3-7)8(9)4-5-8/h6-7H,2-5,9H2,1H3 |
Clé InChI |
ASIOYFMDJXYWQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
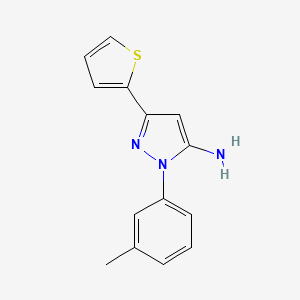
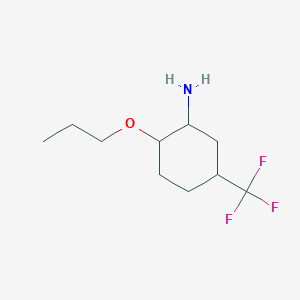
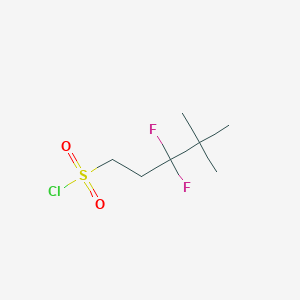
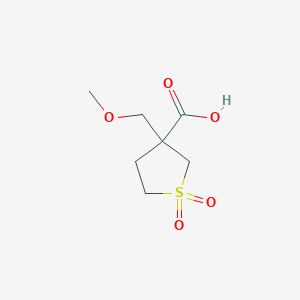
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

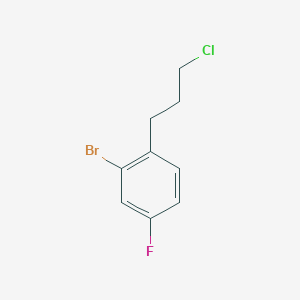
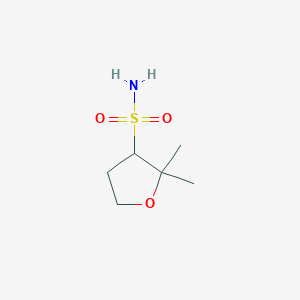
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
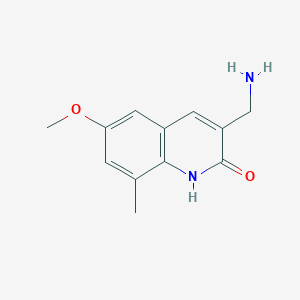
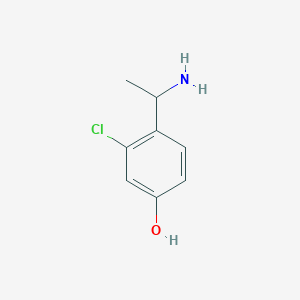
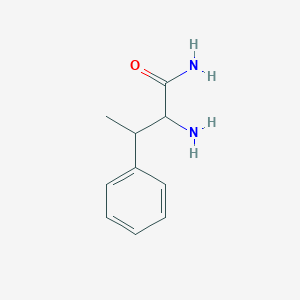
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
